

# Long-term administration protocol for Quinax in longitudinal studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Quinax   |           |
| Cat. No.:            | B1679762 | Get Quote |

## The Discontinuation of Quinax (Azapentacene) for Cataract Treatment

Once a widely used topical therapy for the management of cataracts, **Quinax** (active ingredient: sodium azapentacene polysulfonate) eye drops have been discontinued globally. Production and supply were halted around 2016 due to concerns about the stability of the active ingredient, which was found to decline in concentration over time, irrespective of storage conditions.[1] Consequently, creating a long-term administration protocol for new longitudinal studies is no longer feasible.

This document provides a summary of the historical application of **Quinax**, its proposed mechanism of action, and an overview of the current landscape for the research and development of non-surgical treatments for cataracts.

### **Historical Context of Quinax Administration**

**Quinax** was prescribed for various forms of cataracts, including senile, traumatic, congenital, and secondary cataracts.[2][3] The standard dosage was the topical instillation of two drops into the affected eye three to five times daily.[2][3] Long-term, continuous therapy was recommended to slow the progression of lens opacification.[2]

One longitudinal study from Poland, with an average observation period of five years, suggested that the systematic application of **Quinax** could prevent the development of early-



stage senile cataracts and slow the progression of the disease in patients without other risk factors.[4] The study also noted that non-systematic use still offered some benefit in slowing cataract progression. However, the drug was found to be ineffective in patients with advanced diabetic cataracts.[4]

### **Proposed Mechanism of Action: The Quinoid Theory**

The therapeutic rationale for **Quinax** was based on the "Quinoid Theory" of cataract formation. This theory posits that abnormal metabolism of aromatic amino acids, such as tryptophan and tyrosine, leads to the formation of quinoid substances. These quinoids are thought to cause the denaturation and oxidation of the sulfhydryl (SH) groups of soluble proteins (crystallins) within the crystalline lens, leading to their aggregation and the subsequent clouding of the lens.[2][5]

**Quinax** was believed to counteract this process in two ways:

- Inhibition of Quinoid Action: Azapentacene has a strong affinity for the SH radicals of soluble proteins, theoretically protecting them from the damaging effects of quinoid substances.[2][5]
- Activation of Proteolytic Enzymes: The drug was also thought to activate proteolytic enzymes
  present in the aqueous humor, which could help to clear protein aggregates.[2][5]

It is important to note that this theory represents a historical understanding, and modern research into cataractogenesis is exploring more complex and detailed molecular pathways.

#### **Visualizing the Quinoid Theory**

The following diagram illustrates the simplified proposed mechanism of action of **Quinax** according to the Quinoid Theory.





Click to download full resolution via product page

Proposed Mechanism of **Quinax** based on the Quinoid Theory.

### **Current Landscape of Anti-Cataract Drug Research**

While **Quinax** is no longer available, the search for a non-surgical treatment for cataracts continues. Current research focuses on various molecular pathways involved in cataract formation, including oxidative stress, protein aggregation, and metabolic dysregulation. Several promising candidates are in various stages of research and clinical trials:

- C-KAD (Topical 2.6% Edetate Disodium): This investigational eye drop aims to reverse early-to-moderate age-related cataracts by breaking up degraded protein complexes that cause lens clouding.[2] A Phase 1/2 clinical trial showed promising results in improving contrast sensitivity and lens transparency.[2][3]
- Lanosterol: Research has shown that lanosterol, a naturally occurring steroid, can reduce cataract severity in animal models.[6] Lanosterol is thought to prevent the aggregation of crystallin proteins.[6]
- RNF114: Recent studies led by the National Institutes of Health (NIH) have identified a
  protein, RNF114, that can reverse cataracts in animal models. This discovery could pave the
  way for new therapeutic strategies.[7]



These ongoing efforts highlight a shift towards targeting specific molecular mechanisms of cataractogenesis with the hope of developing a safe and effective topical treatment to delay or even reverse the condition, potentially reducing the need for surgery worldwide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA says supplies won't stop after eye drop halt Taipei Times [taipeitimes.com]
- 2. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 3. New Research Analysis Supports Further Testing of Eye Drops Hoped to Reverse Cataracts | John A. Moran Eye Center | University of Utah Health [healthcare.utah.edu]
- 4. [Evaluation of the effectiveness of Quinax in the prevention of the development of senile cataract] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
- 6. aao.org [aao.org]
- 7. NIH-led studies point to potential development of a cataract drug | National Institutes of Health (NIH) [nih.gov]
- To cite this document: BenchChem. [Long-term administration protocol for Quinax in longitudinal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679762#long-term-administration-protocol-for-quinax-in-longitudinal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com